molecular formula C25H21N3O2S2 B2939523 4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide CAS No. 477868-78-3

4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide

Cat. No. B2939523
CAS RN: 477868-78-3
M. Wt: 459.58
InChI Key: XFTXNXNDSSZOSJ-UHFFFAOYSA-N
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Description

“4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide” is a chemical compound with the molecular formula C25H21N3O2S2 . It has an average mass of 459.583 Da and a mono-isotopic mass of 459.107513 Da .

Scientific Research Applications

Synthesis and Chemical Properties

4-Methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide is part of a broader class of compounds that have been the focus of various chemical synthesis and property studies. For instance, the synthesis of related 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one derivatives from anthranilamide and chloroethyl isocyanate showcases methods to create structurally complex molecules that might share characteristics or applications with the compound (Chern et al., 1988). Similarly, the exploration of water-soluble analogues of quinazolin-4-one-based antitumor agents points towards the development of compounds with enhanced bioavailability and therapeutic potential (Bavetsias et al., 2002).

Potential Therapeutic Applications

While the compound has not been explicitly studied in the papers retrieved, related quinazolinone derivatives have been investigated for their antitumor, antihypertensive, analgesic, anti-inflammatory, and anticonvulsant activities. This suggests a broad spectrum of potential therapeutic applications for similar compounds. For instance, compounds with structural similarities have been shown to exhibit cytotoxic activities against cancer cell lines, indicating potential use in cancer therapy (Bavetsias et al., 2002). Others have been synthesized and evaluated for their antihypertensive activity, presenting a new avenue for the treatment of hypertension (Alagarsamy & Pathak, 2007).

Pharmacological Investigation

Several studies have focused on synthesizing novel quinazolinone derivatives and assessing their pharmacological activities. For example, the synthesis of novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones and their evaluation as H1-antihistaminic agents underline the potential of quinazolinone derivatives in developing new therapeutic agents with minimized side effects (Alagarsamy et al., 2007).

properties

IUPAC Name

4-methyl-N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S2/c1-16-10-12-17(13-11-16)23(29)26-21-8-4-5-9-22(21)31-14-18-15-32-25-27-20-7-3-2-6-19(20)24(30)28(18)25/h2-13,18H,14-15H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFTXNXNDSSZOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCC3CSC4=NC5=CC=CC=C5C(=O)N34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide
Reactant of Route 2
Reactant of Route 2
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide
Reactant of Route 3
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide
Reactant of Route 4
Reactant of Route 4
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide
Reactant of Route 5
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide
Reactant of Route 6
4-methyl-N-[2-[(5-oxo-2,3-dihydrothiazolo[2,3-b]quinazolin-3-yl)methylthio]phenyl]benzamide

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